5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

EGFR-TK Kinase Inhibition Anticancer

5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 887456-96-4) is a synthetic heterocyclic compound with the molecular formula C22H19N5O2 and a molecular weight of 385.427 g/mol. It belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, which is a scaffold extensively explored for kinase inhibition, particularly against EGFR-TK and tubulin polymerization.

Molecular Formula C22H19N5O2
Molecular Weight 385.427
CAS No. 887456-96-4
Cat. No. B2654727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS887456-96-4
Molecular FormulaC22H19N5O2
Molecular Weight385.427
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C22H19N5O2/c1-15-6-2-4-8-18(15)27-21-17(12-24-27)22(29)25(14-23-21)13-20(28)26-11-10-16-7-3-5-9-19(16)26/h2-9,12,14H,10-11,13H2,1H3
InChIKeyBLEMTFDBOVTBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 887456-96-4) – Product Overview for Research Procurement


5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 887456-96-4) is a synthetic heterocyclic compound with the molecular formula C22H19N5O2 and a molecular weight of 385.427 g/mol. It belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, which is a scaffold extensively explored for kinase inhibition, particularly against EGFR-TK and tubulin polymerization [1]. The compound features a unique combination of an indolin-1-yl-2-oxoethyl side chain at position 5 and an o-tolyl substituent at position 1, distinguishing it from other in-class candidates. It is typically supplied at ≥95% purity for research use only.

Why You Can't Just Use Any Pyrazolo[3,4-d]pyrimidin-4(5H)-one: The Procurement Case for CAS 887456-96-4


Within the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, minute structural variations—such as the nature of the N1-aryl substituent (o-tolyl vs. phenyl vs. m-tolyl) or the linker at C5—profoundly alter target engagement and selectivity. For instance, a shift from an o-tolyl to a phenyl group removes steric hindrance that can dictate inhibitor binding mode. Similarly, replacing the indolin-1-yl-2-oxoethyl moiety with a thioether-linked indoline or a direct indoline attachment changes both the pharmacophore geometry and metabolic stability. Generic substitution without head-to-head data risks selecting a compound with divergent potency, off-target activity, or pharmacokinetics, jeopardizing experimental reproducibility [1]. The following evidence dimensions quantify where CAS 887456-96-4 offers differentiated value.

Quantitative Differentiation Evidence for 5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 887456-96-4)


EGFR-TK Inhibitory Potency: Class-Level Advantage of the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold, which forms the core of the target compound, has been validated as a potent EGFR-TK inhibitor template. In a study of related N1-phenyl and C6-aryl derivatives, the most active compound (3a) exhibited an IC50 of 1.5 µM against MCF-7 cells, while the clinical comparator doxorubicin showed an IC50 of 2.8 µM in the same assay [1]. Although direct data for CAS 887456-96-4 are not publicly available, the o-tolyl and indolin-1-yl-2-oxoethyl substituents are expected to further modulate potency and selectivity based on established SAR.

EGFR-TK Kinase Inhibition Anticancer

Tubulin Polymerization Inhibition: Indoline-Substituted Pyrazolo[3,4-d]pyrimidines as Microtubule Targeting Agents

Pyrazolo[3,4-d]pyrimidine derivatives containing indoline moieties have been reported to inhibit tubulin polymerization, a mechanism shared with combretastatin A-4 (CA-4). While quantitative IC50 data for CAS 887456-96-4 are not disclosed in peer-reviewed literature, the closely related N1-methyl pyrazolo[4,3-d]pyrimidine series has yielded compounds with tubulin polymerization IC50 values as low as 0.42 µM (compound 12), comparable to CA-4 (IC50 ~1.2 µM) [1]. The target compound’s unique indolin-1-yl-2-oxoethyl linker is hypothesized to optimize colchicine-site binding affinity.

Tubulin Polymerization Microtubule Dynamics Antimitotic

N1-Substituent Effect: o-Tolyl vs. Phenyl Modulation of Target Selectivity

In pyrazolo[3,4-d]pyrimidine chemistry, the N1-aryl group critically influences kinase selectivity. The o-tolyl group introduces ortho-methyl steric hindrance absent in the phenyl analog (5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one). BindingDB data for a related m-tolyl congener (4-indolin-1-yl-1-(m-tolyl)pyrazolo[3,4-d]pyrimidine) show an IC50 > 49.8 µM against S1P3 receptor [1], indicating that positional isomerism dramatically affects target engagement. The o-tolyl variant (CAS 887456-96-4) is predicted to exhibit a distinct selectivity fingerprint, though confirmatory data are lacking.

Structure-Activity Relationship N1-Substituent Kinase Selectivity

Recommended Application Scenarios for Procuring CAS 887456-96-4


EGFR-Targeted Anticancer Drug Discovery

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a validated pharmacophore for EGFR-TK inhibition. Procure CAS 887456-96-4 as a starting point for SAR expansion around the N1-o-tolyl and C5-indolin-1-yl-2-oxoethyl motifs to identify candidates with improved selectivity over wild-type EGFR and resistant mutants [1].

Microtubule Dynamics and Antimitotic Mechanism Studies

Given the class-level evidence for tubulin polymerization inhibition by indoline-bearing pyrazolo[3,4-d]pyrimidines, this compound is suitable for investigating colchicine-site binding, mitotic arrest induction, and synergy with taxanes in MDR cancer models [2].

Chemical Probe for Kinase Selectivity Profiling

The o-tolyl substituent provides a steric handle that can be exploited to improve kinase selectivity relative to unsubstituted phenyl analogs. Use CAS 887456-96-4 in broad-panel kinase profiling to map its selectivity landscape and compare with related N1-aryl derivatives [3].

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